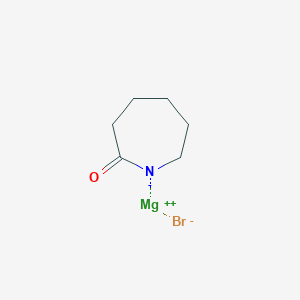
2-(クロロメチル)アリルトリクロロシラン
説明
2-(Chloromethyl)allyltrichlorosilane is a useful research compound. Its molecular formula is C4H6Cl4Si and its molecular weight is 224 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)allyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)allyltrichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)allyltrichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機ケイ素化合物の合成
2-(クロロメチル)アリルトリクロロシラン: は、有機ケイ素化合物の合成における重要な構成要素です。 これらの化合物は、シリコーンゴム、樹脂、コーティング、接着剤の製造に不可欠です 。この化合物の汎用性により、柔軟性、熱安定性、耐薬品性などの望ましい特性を持つ材料を作成することができます。
触媒
触媒において、この化合物は、銅塩および第3級アミン存在下でのさまざまなアリルクロリドとの反応で有望であることが示されています。 得られたアリルトリクロロシランは、効率とコスト効率が重要な産業用途において重要な、優れた収率で生成されます.
超架橋ポリマー (HCP)
2-(クロロメチル)アリルトリクロロシラン: は、HCPの合成に使用できます。 これらのポリマーは、高い表面積と多孔性で知られており、水処理、ガス貯蔵、スーパーキャパシタ、センシング、触媒、薬物送達、クロマトグラフィー分離などの用途に適しています .
作用機序
Target of Action
2-(Chloromethyl)allyltrichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. It plays a crucial role in the synthesis of various organosilicon compounds .
Mode of Action
The compound contains reactive trichlorosilyl and allyl groups . The trichlorosilyl group undergoes usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes . This interaction with its targets leads to the formation of new compounds.
Biochemical Pathways
It is used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are essential for cell growth and differentiation .
Pharmacokinetics
Its physical and chemical properties such as melting point, boiling point, and solubility can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 2-(Chloromethyl)allyltrichlorosilane is the formation of new compounds. For example, it can be used in the synthesis of 2,11-bis(methylidene)spermine , and branched side chains of conjugated polymers .
Safety and Hazards
生化学分析
Biochemical Properties
2-(Chloromethyl)allyltrichlorosilane plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors and polymers. It interacts with enzymes such as spermine oxidase, where it can be used to synthesize inhibitors like 2,11-bis(methylidene)spermine . This interaction is crucial as it helps in the regulation of polyamine metabolism, which is vital for cell growth and differentiation. Additionally, 2-(Chloromethyl)allyltrichlorosilane is involved in the synthesis of branched side chains of conjugated polymers, which are important in materials science .
Cellular Effects
The effects of 2-(Chloromethyl)allyltrichlorosilane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the polyamine metabolic pathway, thereby impacting cell proliferation and apoptosis . Moreover, 2-(Chloromethyl)allyltrichlorosilane can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)allyltrichlorosilane exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with spermine oxidase results in the inhibition of this enzyme, which in turn affects the polyamine metabolic pathway . Additionally, 2-(Chloromethyl)allyltrichlorosilane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)allyltrichlorosilane change over time. The compound is relatively stable under controlled conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-(Chloromethyl)allyltrichlorosilane can lead to significant changes in cellular function, including alterations in cell growth and metabolism . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)allyltrichlorosilane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes and the regulation of metabolic pathways . At high doses, 2-(Chloromethyl)allyltrichlorosilane can be toxic and cause adverse effects, including cellular damage and organ toxicity . Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-(Chloromethyl)allyltrichlorosilane is involved in several metabolic pathways, including the polyamine metabolic pathway. It interacts with enzymes such as spermine oxidase and other cofactors, affecting the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and regulating various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)allyltrichlorosilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)allyltrichlorosilane is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall function and efficacy .
特性
IUPAC Name |
trichloro-[2-(chloromethyl)prop-2-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFJNNLIAXEOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402944 | |
| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-84-7 | |
| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[2-(chloromethyl)allyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


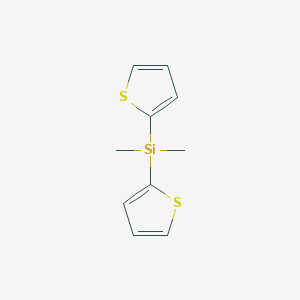
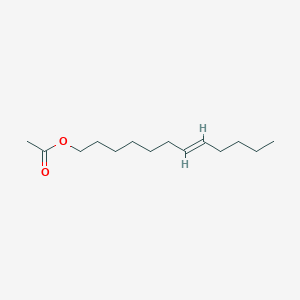
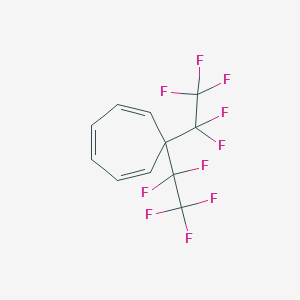

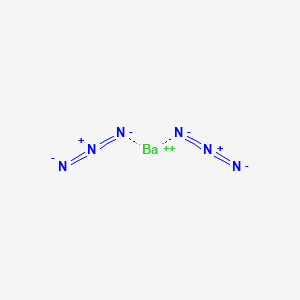
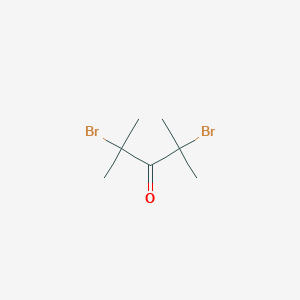
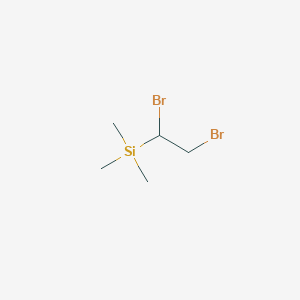

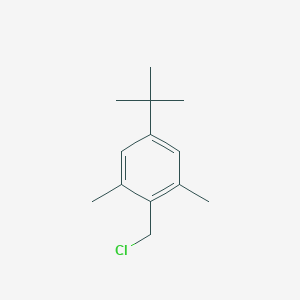
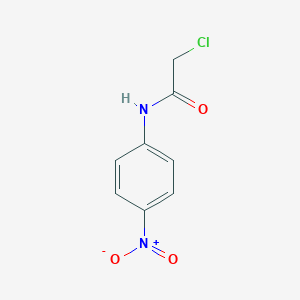
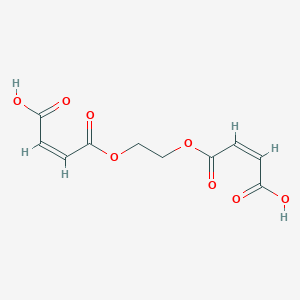
![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
